molecular formula C19H20N4O3S B4524383 3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

Cat. No.: B4524383
M. Wt: 384.5 g/mol
InChI Key: HSAWCUXRIMRJHU-UHFFFAOYSA-N
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Description

3-(3-Acetyl-1H-indol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a synthetic organic compound featuring a hybrid structure of indole and 1,3,4-thiadiazole moieties. The indole ring, substituted with an acetyl group at the 3-position, is linked via a propanamide chain to a (2Z)-configured thiadiazole ring bearing a tetrahydrofuran-2-yl substituent. This structural complexity confers unique physicochemical and pharmacological properties, positioning it as a candidate for medicinal chemistry research.

Properties

IUPAC Name

3-(3-acetylindol-1-yl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-12(24)14-11-23(15-6-3-2-5-13(14)15)9-8-17(25)20-19-22-21-18(27-19)16-7-4-10-26-16/h2-3,5-6,11,16H,4,7-10H2,1H3,(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAWCUXRIMRJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=NN=C(S3)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Acetylation: The indole core is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.

    Coupling Reaction: The acetylated indole and the thiadiazole ring are coupled using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

    Formation of the Tetrahydrofuran Moiety: The tetrahydrofuran ring is introduced via a cyclization reaction involving an appropriate diol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiadiazole rings.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.

    Substitution: The compound can participate in substitution reactions, especially at the indole nitrogen and the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the indole and thiadiazole rings.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Substituted derivatives at the indole nitrogen and thiadiazole ring.

Scientific Research Applications

The compound 3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables.

Structure and Composition

  • IUPAC Name : this compound
  • Molecular Formula : C17H20N4O2S
  • CAS Number : 1219581-75-5

Physical Properties

The compound exhibits unique physical properties that make it suitable for various applications in research and development. Its molecular weight and structural characteristics contribute to its reactivity and potential biological activity.

Medicinal Chemistry

The compound has been investigated for its anti-cancer properties . Research has shown that derivatives of indole, including those similar to this compound, can inhibit the growth of various cancer cell lines:

  • Cytotoxic Activity : Studies indicate that compounds containing indole structures can induce apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death .

Drug Development

The indole scaffold is widely recognized in pharmacology for its ability to interact with biological targets. The specific structure of this compound allows it to act as a potential lead compound in drug design:

  • Targeting Kinases : Indole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are vital in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .

Imaging Agents

Recent studies have explored the use of acetyl-indole derivatives as PET imaging agents . The incorporation of specific functional groups enhances their ability to bind selectively to targets within biological systems:

  • Evaluation of Imaging Properties : Research has focused on synthesizing labeled derivatives for better visualization of metabolic processes in vivo .

Case Study 1: Anti-Cancer Activity

A study reported the synthesis of various indole-based compounds, including those similar to the target compound, which exhibited significant cytotoxic effects against breast cancer and pancreatic carcinoma cells. The mechanism involved the induction of apoptosis through caspase activation and cell cycle arrest .

Case Study 2: PET Imaging Applications

In a recent investigation, researchers designed a series of 3-acetyl indole derivatives aimed at enhancing their efficacy as PET imaging agents. The study highlighted the importance of structural modifications in improving binding affinity and selectivity towards specific biological targets .

Table 1: Summary of Biological Activities

Compound StructureActivity TypeTarget Cancer TypeReference
Indole Derivative ACytotoxicBreast Cancer
Indole Derivative BApoptosis InductionPancreatic Carcinoma
Acetyl-Indole DerivativeImaging AgentMetabolic Visualization

Mechanism of Action

The mechanism of action of 3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets such as enzymes or receptors. The indole and thiadiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with the target molecules, leading to modulation of their activity.

Comparison with Similar Compounds

Key Structural Features :

  • Indole core: Known for its role in modulating serotonin receptors and kinase inhibition .
  • (2Z)-Thiadiazole : The Z-configuration may influence molecular geometry and interaction with biological targets .
  • Tetrahydrofuran moiety: Likely improves solubility and bioavailability compared to non-cyclic substituents .

Comparison with Similar Compounds

The compound’s dual heterocyclic framework (indole + thiadiazole) and substituent diversity distinguish it from structurally related molecules. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity Unique Advantages/Limitations Reference
3-(3-Acetyl-1H-indol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide Indole (3-acetyl) + (2Z)-thiadiazole (tetrahydrofuran) Potential multi-target activity (anticancer, antimicrobial) Enhanced solubility (tetrahydrofuran) and binding (acetyl group) N/A
3-(5-Benzyloxy-1H-indol-1-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide Indole (5-benzyloxy) + thiadiazole (tetrahydrofuran) Anticancer, antimicrobial Benzyloxy group may reduce metabolic stability compared to acetyl
N-(1H-Indol-3-yl)propanamide Indole + simple amide Neuroprotective, anticancer Lacks thiadiazole, limiting multi-target potential
5-Benzylthio-N-(5-methylthiazol-2-yl)propanamide Thiazole + benzylthio Antimicrobial Thiazole vs. thiadiazole alters electron distribution and activity
3-[(5Z)-5-(2-Fluorobenzylidene)-2,4-dioxo-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide Thiazolidinone + indole Anticancer, antiepileptic Fluorobenzylidene enhances pharmacokinetics but lacks tetrahydrofuran
N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-1H-indol-1-yl)propanamide Indole (5-methyl) + thiadiazole (benzyl) Anticancer Methyl group offers metabolic stability but weaker electronic effects than acetyl

Key Research Findings

Structural Advantages

  • Dual Heterocycles : The indole-thiadiazole combination enables interactions with diverse targets (e.g., kinases, GPCRs) .
  • 3-Acetyl Group : Compared to benzyloxy or methyl in analogs, the acetyl group may improve binding to hydrophobic enzyme pockets while maintaining metabolic stability .
  • Tetrahydrofuran Substituent : Enhances water solubility, addressing a common limitation of thiadiazole derivatives .

Limitations

  • Synthetic Complexity : Multi-step synthesis (e.g., amidation, cyclization) increases production costs compared to simpler analogs .
  • Limited In Vivo Data: Most evidence derives from in vitro studies; pharmacokinetic profiles remain unverified .

Biological Activity

The compound 3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide represents a unique hybrid structure that combines indole and thiadiazole moieties, both known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound's structure can be broken down into two significant parts:

  • Indole moiety : Known for its role in various biological systems and as a precursor to many pharmaceuticals.
  • Thiadiazole moiety : Recognized for its antimicrobial, anti-inflammatory, and anticancer properties.

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit potent anticancer activities. For instance, a study highlighted the effectiveness of 1,3,4-thiadiazole compounds against human cancers, suggesting that they can induce apoptosis and inhibit tumor growth through various pathways such as the inhibition of cyclooxygenase (COX) enzymes and modulation of signaling pathways linked to cell proliferation .

Antimicrobial Activity

Thiadiazole derivatives have been reported to possess significant antimicrobial properties. They have shown efficacy against a range of bacterial strains and fungi. The mechanism often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Anti-inflammatory Effects

Compounds containing indole structures are known to exhibit anti-inflammatory effects. The presence of the indole ring in our compound may contribute to its ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators .

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs) .
  • Apoptosis Induction : It may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Antioxidant Activity : Compounds with indole structures often exhibit antioxidant properties, which can help mitigate oxidative stress in cells .

Study 1: Anticancer Activity

A recent study evaluated various 1,3,4-thiadiazole derivatives for their anticancer properties. The results indicated that certain derivatives exhibited IC50 values as low as 0.5 μM against breast cancer cell lines (MDA-MB-231), demonstrating significant potency compared to standard chemotherapeutics .

Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial activity of thiadiazole derivatives against Escherichia coli and Staphylococcus aureus. The compound demonstrated zones of inhibition ranging from 15 mm to 20 mm at concentrations of 500 μg/disk, indicating strong antibacterial activity .

Data Summary

Biological ActivityMechanismReference
AnticancerApoptosis induction
AntimicrobialCell wall synthesis disruption
Anti-inflammatoryCytokine inhibition
AntioxidantFree radical scavenging

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for this compound, and how can reaction conditions be optimized for higher yields?

  • Methodology : The synthesis likely involves coupling the indole-acetyl moiety with the thiadiazole-propanamide core. A plausible route includes:

  • Step 1 : Condensation of 3-formyl-1H-indole derivatives with thiadiazole intermediates under reflux in acetic acid (AcOH), as demonstrated in similar indole-thiazole syntheses .
  • Step 2 : Amide bond formation using chloroacetyl chloride or succinic anhydride with amines, following protocols for analogous propanamides .
  • Optimization : Adjust reaction time (3–5 hours), temperature (reflux), and stoichiometry (1.1:1 molar ratio of aldehyde to thiadiazole precursor) to minimize side products .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the compound’s structural integrity?

  • NMR : Compare experimental 1H^1H- and 13C^{13}C-NMR spectra with computed chemical shifts (DFT) to verify the (2Z)-configuration of the thiadiazole-ylidene group and acetyl-indole substitution .
  • IR : Identify characteristic carbonyl stretches (e.g., 1680–1720 cm1^{-1} for acetyl and amide groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the exact molecular weight (e.g., C20_{20}H19_{19}N5_{5}O3_{3}S) with <2 ppm error .

Q. How can stability in different solvents be systematically evaluated?

  • Protocol : Conduct accelerated degradation studies in polar (e.g., DMSO, water) and non-polar solvents (e.g., hexane) under varying temperatures (25–60°C). Monitor decomposition via HPLC at 24-hour intervals for 7 days. Stability is confirmed if >90% purity is retained .

Advanced Research Questions

Q. How can DFT calculations elucidate electronic properties and reactive sites?

  • Approach : Perform density functional theory (DFT) at the B3LYP/6-31G(d) level to map molecular electrostatic potential (MEP) surfaces. Identify nucleophilic/electrophilic regions (e.g., acetyl carbonyl, thiadiazole nitrogen) to predict reactivity .
  • Outcome : Correlate HOMO-LUMO gaps with experimental redox behavior or catalytic activity.

Q. How can unexpected byproducts during synthesis be characterized and resolved?

  • Isolation : Use preparative HPLC or column chromatography (silica gel, ethyl acetate/hexane eluent) to separate byproducts .
  • Characterization : Employ tandem MS/MS or 1H^1H-15N^{15}N-HMBC NMR to identify impurities (e.g., over-acetylated indole or hydrolyzed amide derivatives) .

Q. What strategies ensure stereochemical control of the (2Z)-thiadiazole-ylidene moiety?

  • Stereoselective Synthesis : Use chiral auxiliaries (e.g., tetrahydrofuran-2-yl groups) or transition-metal catalysts (e.g., Pd-mediated coupling) to favor the Z-configuration. Monitor geometric isomerism via NOESY NMR .

Q. How can molecular docking predict biological target interactions?

  • Protocol : Dock the compound into active sites of relevant enzymes (e.g., kinase or protease targets) using AutoDock Vina. Validate binding poses with MD simulations (e.g., 100 ns trajectories) and compare with co-crystallized ligands .

Q. What tautomeric equilibria exist in the thiadiazole-propanamide core, and how do they affect bioactivity?

  • Analysis : Use variable-temperature NMR (VT-NMR) in DMSO-d6_6 to detect tautomerization (e.g., thione ⇌ thiol forms). Correlate tautomeric prevalence (e.g., 80:20 ratio) with enzymatic inhibition assays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

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